molecular formula C14H10FNO2 B6376313 2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% CAS No. 1261998-79-1

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95%

Cat. No. B6376313
CAS RN: 1261998-79-1
M. Wt: 243.23 g/mol
InChI Key: BRVJSDKPRJXZLS-UHFFFAOYSA-N
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Description

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% (2-CFPP) is a compound used in various scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 145-147°C and a boiling point of 217-219°C. 2-CFPP is an aromatic compound with a molecular weight of 254.2 g/mol and a chemical formula of C₁₀H₇FNO₂. It is a versatile compound that can be used in a variety of laboratory experiments and scientific research applications.

Scientific Research Applications

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including the study of enzymes, the study of proteins, and the study of drug-receptor interactions. It has also been used in the study of immunology, cancer research, and gene expression. Additionally, 2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% has been used as a reagent in the synthesis of various compounds and as a catalyst in the synthesis of other compounds.

Mechanism of Action

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% acts as an inhibitor of enzymes, proteins, and drug-receptor interactions. It binds to the active site of the enzyme or protein, preventing it from functioning properly. In the case of drug-receptor interactions, 2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% binds to the receptor, blocking the binding of the drug and preventing it from having an effect.
Biochemical and Physiological Effects
2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and drug-receptor interactions. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-oxidant effects. Additionally, 2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% has been shown to have a variety of other biochemical and physiological effects, including the inhibition of the formation of amyloid plaques and the inhibition of the growth of bacteria.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, easy to synthesize, and has a wide range of applications. Additionally, it is a relatively stable compound and can be stored at room temperature. However, it is also relatively toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95%. It could be used in the development of new drugs or treatments for various diseases, such as cancer or Alzheimer’s disease. Additionally, it could be used in the development of new enzyme inhibitors or new materials for use in laboratory experiments. Furthermore, it could be used in the development of new methods for the synthesis of other compounds. Finally, it could be used in the development of new methods for the study of proteins, enzymes, and drug-receptor interactions.

Synthesis Methods

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol, 95% is synthesized from the reaction of 5-fluoro-2-methoxyphenol and cyanide in the presence of an acid catalyst. The reaction is carried out at room temperature and can be completed in about an hour. The product is a white, crystalline solid that can be purified by recrystallization from ethanol.

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJSDKPRJXZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684794
Record name 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(5-fluoro-2-methoxyphenyl)phenol

CAS RN

1261998-79-1
Record name 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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